molecular formula C9H9N3O2 B2354735 Ethyl [1,2,4]triazolo[1,5-a]pyridine-2-carboxylate CAS No. 62135-58-4

Ethyl [1,2,4]triazolo[1,5-a]pyridine-2-carboxylate

Cat. No. B2354735
CAS RN: 62135-58-4
M. Wt: 191.19
InChI Key: CCEWYZJHYQITGS-UHFFFAOYSA-N
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Description

Ethyl [1,2,4]triazolo[1,5-a]pyridine-2-carboxylate is a chemical compound with the CAS Number: 62135-58-4. It has a molecular weight of 191.19 . This compound is typically stored in an inert atmosphere at room temperature .


Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines, which includes Ethyl [1,2,4]triazolo[1,5-a]pyridine-2-carboxylate, often involves the heterocyclization of 5-amino-1,2,4-triazoles with various 1,3-dielectrophilic agents . A new multicomponent reaction for regioselective synthesis of substituted 1,2,4-triazolo[1,5-a]pyrimidines using aminotriazoles, β-ketoglutaric acid dimethyl ester, and dimethylformamide dimethyl acetal has been implemented .


Molecular Structure Analysis

The molecular structure of Ethyl [1,2,4]triazolo[1,5-a]pyridine-2-carboxylate is characterized by its molecular weight of 191.19 . More detailed structural analysis would require specific spectroscopic data such as NMR or X-ray crystallography .


Chemical Reactions Analysis

The Dimroth rearrangement, which involves the isomerization of heterocycles via processes of ring opening and ring closure, can be used in the synthesis of [1,2,4]triazolo[1,5-a]pyrimidines . This rearrangement can be catalyzed by acids, bases, and is accelerated by heat or light .


Physical And Chemical Properties Analysis

Ethyl [1,2,4]triazolo[1,5-a]pyridine-2-carboxylate is a solid at room temperature . It is typically stored in an inert atmosphere .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Ethyl [1,2,4]triazolo[1,5-a]pyridine-2-carboxylate is utilized in the synthesis of various heterocyclic compounds. For example, Mohamed (2021) demonstrated its use in creating a range of compounds through reactions with different derivatives, contributing to the development of new pyrido[3,2-e][1,2,4]triaziolo[1,5-c]pyrimidine-5-carboxylate derivatives (Mohamed, 2021).

Antimicrobial Activity

The compound has been employed in the synthesis of structures with potential antimicrobial properties. El‐Kazak and Ibrahim (2013) synthesized novel series of pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines and thiazolo[3',2':2,3][1,2,4]triazolo[1,5-a]pyridines, which were then screened for antimicrobial activity (El‐Kazak & Ibrahim, 2013).

Antibacterial and Antifungal Activities

Mabkhot et al. (2016) explored the antibacterial and antifungal activities of new heterocycles incorporating this compound. Their results indicated that certain compounds showed potent activity against specific fungal strains, demonstrating potential therapeutic applications (Mabkhot et al., 2016).

Catalysis in Synthesis

The compound also finds application in catalytic synthesis processes. Alizadeh, Saberi, and Mokhtari (2013) reported the use of ethyl [1,2,4]triazolo[1,5-a]pyridine-2-carboxylate in a one-pot procedure for synthesizing 1,2,4-triazolo[1,5-a]pyridines, highlighting its role in facilitating complex chemical reactions (Alizadeh et al., 2013).

Drug Development and Antituberculous Agents

In the realm of drug development, particularly in the search for antituberculous agents, Titova et al. (2019) synthesized structural analogs of ethyl [1,2,4]triazolo[1,5-a]pyridine-2-carboxylate to evaluate their tuberculostatic activity. This research underscores the compound's relevance in developing new treatments for tuberculosis (Titova et al., 2019).

Safety And Hazards

This compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

Future Directions

Future research could explore the potential of Ethyl [1,2,4]triazolo[1,5-a]pyridine-2-carboxylate in various applications. For instance, the synthesis of this compound could be optimized using continuous flow processing . Additionally, given the wide range of biological activities associated with [1,2,4]triazolo[1,5-a]pyrimidines, further investigation into the pharmacological potential of this compound could be beneficial .

properties

IUPAC Name

ethyl [1,2,4]triazolo[1,5-a]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-2-14-9(13)8-10-7-5-3-4-6-12(7)11-8/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCEWYZJHYQITGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN2C=CC=CC2=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90977732
Record name Ethyl [1,2,4]triazolo[1,5-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90977732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl [1,2,4]triazolo[1,5-a]pyridine-2-carboxylate

CAS RN

62135-58-4
Record name Ethyl [1,2,4]triazolo[1,5-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90977732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a light red solution of 1,2-diaminopyridinium 2,4,6-trimethylbenzenesulfonate (10.9 g, 35.2 mmol) in pyridine (50 mL) was added ethyl 2-chloro-2-oxoacetate (9.62 g, 7.84 mL, 70.5 mmol) at RT (exotherm reaction!). The light red solution turned into a dark red solution. The mixture was heated to 100° C. and stirred overnight. The reaction mixture was evaporated and the black residue was triturated for 30 min with Na2CO3 (saturated aqueous solution, 300 mL). The reaction mixture was extracted with dichloromethane (4×250 mL) and the combined organic layer was dried over MgSO4 and concentrated in vacuo to give 6.64 g of crude product. The crude product was suspended in diethyl ether (30 mL), filtered and washed with diethyl ether. The obtained precipitate was dried in vacuo to give the product as light brown solid (6.1 g, 31.9 mmol, 90.6%).
Quantity
10.9 g
Type
reactant
Reaction Step One
Quantity
7.84 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Three
Yield
90.6%

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